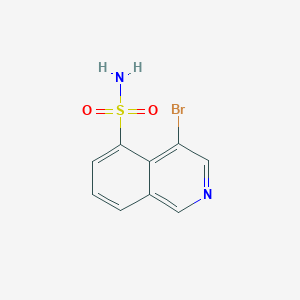

4-Bromoisoquinoline-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

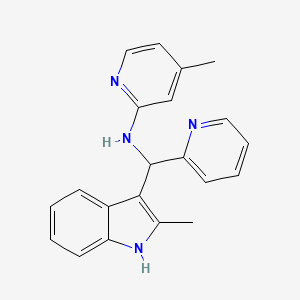

4-Bromoisoquinoline-5-sulfonamide is a chemical compound that falls under the category of sulfonamides . It has a molecular weight of 287.14 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves the use of reagents such as PdBr2, CuBr2, and LiBr . Sulfonamides, like 4-Bromoisoquinoline-5-sulfonamide, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . This process has shown good functional group tolerance and high yield .Molecular Structure Analysis

Sulfonimidates, which are related to sulfonamides, bear a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents . They are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

4-Bromoisoquinoline-5-sulfonamide is a powder that is stored at room temperature .科学的研究の応用

Scientific Research Applications of 4-Bromoisoquinoline-5-sulfonamide

The applications of 4-Bromoisoquinoline-5-sulfonamide in scientific research span across various fields, demonstrating its versatility and significance. This compound, along with its derivatives, has been explored for its potential in inhibiting specific enzymes, synthesizing chemical structures, and exploring its interaction with biological systems.

Inhibitory Action on Enzymes

One of the primary research applications of 4-Bromoisoquinoline-5-sulfonamide and its related compounds is in the study of enzyme inhibition. For instance, inhibitors of phenylethanolamine N-methyltransferase (PNMT) have been explored for their potential in affecting epinephrine biosynthesis, where derivatives related to 4-Bromoisoquinoline-5-sulfonamide showed significant inhibitory action (Blank et al., 1980). This research highlights the compound's relevance in studying neurotransmitter regulation and potential therapeutic applications.

Structural and Chemical Studies

Research has delved into the structural characteristics and chemical reactions involving 4-Bromoisoquinoline-5-sulfonamide derivatives. For example, the study of three derivatives of 4-fluoro-5-sulfonylisoquinoline provided insights into their molecular conformations and interactions, contributing to the understanding of steric effects and hydrogen bonding within these molecules (Ohba et al., 2012). Such research is vital for designing more effective compounds with desired biological or chemical properties.

Synthesis and Catalysis

The compound and its derivatives have also been utilized in synthetic chemistry, particularly in catalysis. The Rhodium-catalyzed synthesis of 4-Bromo-1,2-dihydroisoquinolines showcases an innovative approach to accessing bromonium ylides, which are crucial intermediates in the formation of structurally complex and functionally rich molecules (He et al., 2016). This application underscores the compound's importance in advancing synthetic methodologies and creating new chemical entities.

Neurobiological Applications

In neurobiology, the isoquinolinesulfonamide derivative H-89 has been shown to selectively inhibit cyclic AMP-dependent protein kinase (protein kinase A), influencing neurite outgrowth and protein phosphorylation in neuronal cells (Chijiwa et al., 1990). This research points to the compound's potential in studying signal transduction pathways and neurological development or repair mechanisms.

Antimicrobial Activities

Additionally, the synthesis and antimicrobial evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, related to 4-Bromoisoquinoline-5-sulfonamide, have been investigated. These studies reveal the compounds' potent antibacterial and antifungal activities, highlighting their potential as leads in developing new antimicrobial agents (Krishna, 2018).

作用機序

Target of Action

4-Bromoisoquinoline-5-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

4-Bromoisoquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It is a structural analogue of para-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . Without sufficient folic acid, bacteria cannot produce the nucleotides required for DNA synthesis, leading to impaired cell division and growth .

Pharmacokinetics

This suggests that 4-Bromoisoquinoline-5-sulfonamide may have a long residence time in the body, potentially leading to prolonged therapeutic effects .

Result of Action

The ultimate result of 4-Bromoisoquinoline-5-sulfonamide’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound effectively halts the bacterial life cycle, helping to clear the infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromoisoquinoline-5-sulfonamide. For instance, the compound’s biological activity and resistance to biodegradation may lead to long residence times in both water and soil matrices . This environmental persistence could potentially impact the compound’s bioavailability and therapeutic efficacy .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromoisoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZIPXDGEFRLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinoline-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)

![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2849185.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)

![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)